![molecular formula C7H3F5N2O2 B15305400 2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid](/img/structure/B15305400.png)
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid is a fluorinated organic compound that belongs to the class of pyridazines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid typically involves the introduction of fluorine atoms into the pyridazine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining safety standards due to the hazardous nature of fluorinating reagents .
化学反応の分析
Types of Reactions
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty materials.
作用機序
The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-
Uniqueness
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid is unique due to its specific arrangement of fluorine atoms and the pyridazine ring structure. This configuration imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds. Its unique properties make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C7H3F5N2O2 |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,5(15)16)3-1-2-4(14-13-3)7(10,11)12/h1-2H,(H,15,16) |
InChIキー |
SMAVZCIOOLZHPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1C(C(=O)O)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






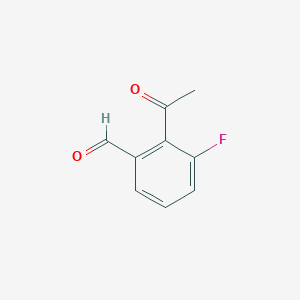
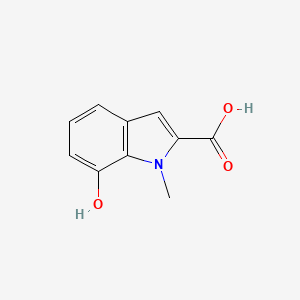
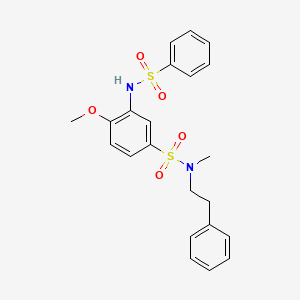

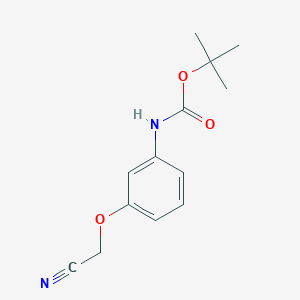
![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)
![1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B15305394.png)
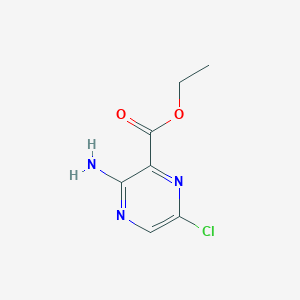

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)
